Tetrafluoro-1,4-benzoquinone
Overview
Description
Synthesis Analysis
Fluoranil can be synthesized through various methods, including the oxidation of pentafluorophenol or hexafluorobenzene with nitric acid, or alternatively, the oxidation of 2,3,5,6-tetrafluorohydroquinone with cerium(IV) ammonium nitrate (CAN) (Essers & Haufe, 2005). Another route involves the coupling of alcohols via a new type of oxidation–reduction condensation using tetrafluoro-1,4-benzoquinone (Taichi Shintou & T. Mukaiyama, 2003).
Molecular Structure Analysis
The molecular structure of gaseous tetrafluoro-p-benzoquinone has been determined through electron diffraction, revealing a planar molecule with specific geometrical parameters such as bond lengths and angles. This detailed structural information facilitates understanding its reactivity and interactions with other molecules (H. Schei et al., 1980).
Scientific Research Applications
1. Application in Lithium Batteries
- Summary of Application: TFBQ is used in the development of lithium batteries. It forms a lithophilic quinone lithium salt (Li2TFBQ) in the solid electrolyte interface (SEI), which guides uniform lithium deposition .
- Methods of Application: TFBQ is added in trace amounts to the PVDF/Li-based electrolytes. It uniformly forms Li2TFBQ in the SEI .
- Results or Outcomes: The PVDF/Li-TFBQ 0.05 with a mass ratio of PVDF to TFBQ of 1:0.05 had the highest ionic conductivity of 2.39 × 10−4 S cm−1, and the electrochemical stability window reached 5.0 V .
2. Application in Li Metal Protection
- Summary of Application: TFBQ is used for the first time as an additive for Li metal protection. It forms an F-rich interface layer on the Li metal surface during the charge and discharge process .
- Methods of Application: TFBQ is utilized as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
- Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .
3. Application in Supercapacitors
- Summary of Application: TFBQ can provide pseudocapacitance and can be used as an electrode material for the development of supercapacitors .
- Methods of Application: TFBQ forms a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode .
4. Application in Organic Synthesis
- Summary of Application: TFBQ can be used to prepare symmetrical or unsymmetrical ethers by coupling of two alcohols via the oxidation-reduction condensation reaction .
5. Application in Organic Cathode Material
- Summary of Application: TFBQ, the main structure of which has been widely applied as an organic cathode material, is utilized for the first time as an additive for Li metal protection .
- Methods of Application: TFBQ is used as an additive in the electrolyte. It reacts chemically and electrochemically with the Li metal surface .
- Results or Outcomes: By using a lean electrolyte with 0.1 M TFBQ, the cycle life of Li|Li symmetric cells is increased at least 6 times compared to the control group .
6. Application in Preparation of Azocino[4,3-b]indole Scaffold
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,5,6-tetrafluorocyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLYZOGJWVAIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200661 | |
Record name | Fluoranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrafluoro-1,4-benzoquinone | |
CAS RN |
527-21-9 | |
Record name | Fluoranil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrafluoro-1,4-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoro-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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